molecular formula C16H21NO2 B1147691 p-Me-β-CPT CAS No. 141807-59-2

p-Me-β-CPT

Cat. No.: B1147691
CAS No.: 141807-59-2
M. Wt: 273.38
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Description

p-Me-β-CPT, also known as para-methyl-beta-camptothecin, is a derivative of camptothecin, a well-known alkaloid with significant antitumor properties. Camptothecin and its derivatives are primarily isolated from the Camptotheca acuminata tree. These compounds are recognized for their ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Me-β-CPT typically involves the modification of the camptothecin structure. One common method includes the methylation of the camptothecin molecule at the para position of the aromatic ring. This can be achieved through various organic synthesis techniques, such as Friedel-Crafts alkylation or methylation using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like solvent extraction, crystallization, and purification through chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

p-Me-β-CPT undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the camptothecin structure, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the lactone ring, which is crucial for the compound’s activity.

    Substitution: Various substitution reactions can introduce different functional groups to the camptothecin molecule, enhancing its solubility and bioavailability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various camptothecin derivatives with modified functional groups, which can exhibit different pharmacological properties.

Scientific Research Applications

p-Me-β-CPT has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity and stability of camptothecin derivatives.

    Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit topoisomerase I.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The primary mechanism of action of p-Me-β-CPT involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately results in apoptosis, or programmed cell death, in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: The parent compound from which p-Me-β-CPT is derived.

    Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.

    Irinotecan: Another camptothecin derivative used as a chemotherapeutic agent.

Uniqueness

This compound is unique due to its specific methylation at the para position, which can enhance its pharmacokinetic properties, such as solubility and bioavailability, compared to other camptothecin derivatives. This modification can also influence its interaction with topoisomerase I and its overall anticancer efficacy.

Properties

CAS No.

141807-59-2

Molecular Formula

C16H21NO2

Molecular Weight

273.38

Purity

> 98%

Synonyms

2-β-Carboxyl-3-β-(4-methylphenyl)tropane

Origin of Product

United States

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